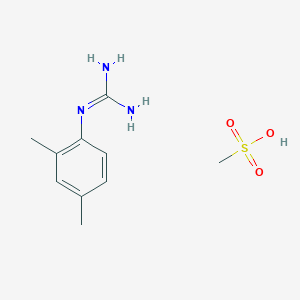

N-(2,4-dimethylphenyl)guanidine methanesulfonate

Description

Molecular Architecture and Conformational Analysis

The molecular architecture of N-(2,4-dimethylphenyl)guanidine methanesulfonate is fundamentally defined by its molecular formula C₁₀H₁₇N₃O₃S, yielding a molecular weight of 259.33 grams per mole. The structural framework consists of a guanidinium cation linked to a 2,4-dimethylphenyl substituent, balanced by a methanesulfonate anion. The guanidine moiety adopts a planar configuration due to the extensive delocalization of the nitrogen lone pairs, creating a resonance-stabilized system that significantly influences the overall molecular geometry.

The phenyl ring system in this compound exhibits specific conformational preferences dictated by the steric interactions between the methyl substituents at positions 2 and 4. These substituents create a unique electronic environment that affects the dihedral angle between the guanidine plane and the aromatic ring. Similar guanidine derivatives have been observed to display dihedral angles ranging from 60° to 90° between aromatic substituents and the central guanidine core, depending on the specific substitution pattern.

The methanesulfonate counterion contributes significantly to the overall molecular architecture through its tetrahedral sulfur center and the associated oxygen atoms that serve as hydrogen bond acceptors. This structural arrangement facilitates the formation of extensive hydrogen-bonding networks that stabilize the crystalline structure. The conformational flexibility of the guanidine side chain allows for optimal positioning to maximize electrostatic interactions with the sulfonate group.

Computational analysis of related guanidine derivatives suggests that the 2,4-dimethyl substitution pattern creates a distinctive steric environment that influences both the rotational barriers around the carbon-nitrogen bond connecting the guanidine group to the phenyl ring and the overall molecular conformation. The presence of methyl groups at these specific positions provides both electronic donation to the aromatic system and steric hindrance that affects molecular packing in the solid state.

Properties

IUPAC Name |

2-(2,4-dimethylphenyl)guanidine;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3.CH4O3S/c1-6-3-4-8(7(2)5-6)12-9(10)11;1-5(2,3)4/h3-5H,1-2H3,(H4,10,11,12);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIIBVUZLKZEIBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N=C(N)N)C.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Guanidine Synthesis

A key intermediate in the preparation is guanidine, which is synthesized via the reaction of guanidinium hydrochloride with sodium in methanol under inert atmosphere conditions:

This method avoids complex oxidation steps and hazardous reagents such as methyl mercaptan, reducing safety risks and simplifying scale-up.

Synthesis of this compound

The sulfonation step involves introducing the methanesulfonate group to the guanidine derivative. While specific literature on the exact preparation of this compound is limited, analogous methods for related sulfonyl guanidine compounds provide a reliable framework:

This method emphasizes controlled temperature and pH to optimize crystallization and purity. The sulfonate group introduction is achieved without requiring hazardous oxidants or multi-step bromination, which are common in other aromatic sulfonylation methods.

Alternative Synthetic Considerations

Avoidance of Bromination and Titanium Tetrachloride: Conventional aromatic sulfonylation often involves bromination or use of titanium tetrachloride, which pose challenges such as byproduct formation and exothermic reactions requiring careful control.

One-Step Sulfonylation: The method described in patent RU2276134C2 highlights a one-step reaction introducing sulfonyl groups efficiently, reducing synthesis steps and production costs.

Comparative Data Table of Preparation Steps

Research Findings and Industrial Relevance

The described preparation method significantly improves over traditional multi-step sulfonylation and guanidine derivatization routes by reducing the number of steps and avoiding hazardous reagents such as methyl mercaptan and strong oxidizers.

High yields (up to 97%) and purity levels are achievable, making the process suitable for industrial scale-up with reduced safety risks and cost-efficiency.

The method's reliance on common reagents like guanidinium hydrochloride, sodium, methanol, and hydrochloric acid enhances accessibility and reproducibility in research and manufacturing environments.

The absence of brominated byproducts or titanium tetrachloride avoids complicated purification steps and environmental concerns associated with waste disposal.

Chemical Reactions Analysis

N-(2,4-dimethylphenyl)guanidine methanesulfonate undergoes various chemical reactions, including:

Substitution: It can undergo nucleophilic substitution reactions, where the methanesulfonate group is replaced by other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(2,4-dimethylphenyl)guanidine methanesulfonate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)guanidine methanesulfonate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Differences and Substituent Effects

The compound’s structural uniqueness lies in its substituent pattern and counterion. Key comparisons include:

Table 1: Structural Comparison of Guanidine Derivatives

- Substituent Position : The 2,4-dimethylphenyl group in the target compound contrasts with the 2,6-dimethylphenyl isomer (), where steric hindrance near the guanidine group may reduce reactivity or binding affinity .

- Functional Groups : Compared to acetamide derivatives (e.g., N-(2,4-dimethylphenyl)acetamide), the guanidine methanesulfonate has a stronger basicity due to the guanidine moiety, while acetamides exhibit hydrogen-bonding via the carbonyl group .

- Counterion Effects: Methanesulfonate (mesylate) improves solubility in polar solvents compared to chloride or non-ionic analogs, as seen in sulfonamide-guanidine hybrids () .

Physicochemical Properties

Table 2: Physicochemical Data

- Melting Points : The trifluoromethylbenzylthio-substituted guanidine (Compound 12) has a high melting point (210–212°C) due to sulfonyl group rigidity .

- Solubility: Methanesulfonate salts generally exhibit higher aqueous solubility than non-ionic analogs, a critical factor in pharmaceutical formulations.

Biological Activity

N-(2,4-dimethylphenyl)guanidine methanesulfonate is a compound that has garnered attention for its potential biological activities. This article explores its biological profile, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₁₇N₃O₃S

- Molecular Weight : Approximately 259.33 g/mol

- Functional Groups : Guanidine core, methanesulfonate group, and a 2,4-dimethylphenyl substituent.

The unique structure of this compound influences its reactivity and biological interactions. The presence of the guanidine moiety is particularly significant due to its known biological activities.

Research indicates that this compound may interact with various molecular targets in biological systems. Its mechanisms include:

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes, affecting biochemical pathways.

- Binding Affinity : Studies have shown that it has the potential to bind to biomolecules, influencing their activity and functionality.

1. Antimicrobial Properties

This compound has been evaluated for its antimicrobial effects. Preliminary studies suggest it exhibits activity against certain bacterial strains, although detailed IC50 values are still under investigation.

2. Cytotoxicity

Cytotoxicity assays have been conducted to assess the compound's effects on human cell lines. Results indicate moderate cytotoxicity with selectivity indexes suggesting potential therapeutic applications.

3. Interaction with Biological Targets

The compound has shown promise in binding studies with various proteins and enzymes. For instance, it demonstrates significant binding affinity towards acetylcholinesterase (AChE), which is crucial in neuropharmacology .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Exhibits activity against specific bacterial strains | |

| Cytotoxicity | Moderate effects on human cell lines | |

| Enzyme Inhibition | Potential AChE inhibitor |

Case Study: Enzyme Interaction

A study highlighted the interaction between this compound and AChE. The compound was found to inhibit AChE with an IC50 value indicative of its potential as a therapeutic agent in treating conditions like Alzheimer's disease .

Q & A

Q. What are the primary synthetic routes for N-(2,4-dimethylphenyl)guanidine methanesulfonate, and how can reaction efficiency be optimized?

- Methodological Answer : A common synthesis involves reacting guanidinium hydrochloride with a sulfonating agent in dimethylformamide (DMF) under controlled temperatures (e.g., 20–22°C). Key steps include dropwise addition of the sulfonyl chloride derivative to the guanidine solution, followed by stirring and purification via codistillation with toluene . Efficiency can be improved by optimizing stoichiometry, solvent purity, and temperature gradients to minimize side reactions.

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : Use - and -NMR to confirm proton environments and carbon frameworks. Response factors for quantitative 2D NMR analysis can resolve overlapping signals, especially for methyl and aromatic protons .

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for small-molecule refinement. Validate bond lengths, angles, and hydrogen bonding using tools like PLATON to ensure structural accuracy .

Q. What are the key physicochemical properties (e.g., solubility, partition coefficient) critical for experimental design?

- Methodological Answer :

- Solubility : Determined via solubility curve methods. For N-(2,4-dimethylphenyl)guanidine derivatives, water solubility at 25°C is ~21.8 mg/L, requiring polar aprotic solvents (e.g., DMSO) for dissolution in aqueous systems .

- Partition Coefficient (log ) : Use the shake-flask method to measure . Reported values for similar guanidines are ~2.92, indicating moderate hydrophobicity .

Advanced Research Questions

Q. How do competing reaction pathways impact the synthesis of N-(2,4-dimethylphenyl)guanidine derivatives, and how can these be resolved?

- Methodological Answer : Competing sulfonation or overalkylation can occur due to reactive methanesulfonyl groups. Monitor intermediates via LC-MS and adjust reaction conditions (e.g., lower temperature, controlled pH) to suppress byproducts. Computational modeling (DFT) can predict energy barriers for competing pathways .

Q. What crystallographic challenges arise during structure determination, and how can data contradictions be addressed?

- Methodological Answer :

- Twinned Crystals : Use SHELXD for structure solution and refine against high-resolution data. Apply twin laws (e.g., two-fold rotation) to resolve overlapping reflections .

- Disorder : For disordered methyl or sulfonate groups, apply restraints (e.g., SIMU in SHELXL) and validate using R-factor convergence and difference density maps .

Q. How does structural modification (e.g., substituent variation) influence bioactivity or environmental persistence?

- Methodological Answer :

- Bioactivity : Replace the methanesulfonate group with acetamide or methylthio moieties (e.g., N-(2,4-dimethylphenyl)acetamide) and assay against target enzymes. SAR studies show that electron-withdrawing groups enhance pesticidal activity .

- Environmental Fate : Measure degradation kinetics (hydrolysis, photolysis) using HPLC-MS. High values (~2.92) correlate with soil adsorption, requiring column leaching studies to assess mobility .

Q. What analytical pitfalls occur in quantifying trace impurities, and how can method validation ensure accuracy?

- Methodological Answer :

- Impurity Profiling : Use GC-MS with biscyanopropyl/phenyl columns to separate geometric isomers or degradation products. Calibrate against certified reference materials (e.g., pesticide standards like Amitraz derivatives) .

- Validation : Follow ICH guidelines for LOD/LOQ determination. Cross-validate results via interlaboratory studies to resolve discrepancies in impurity quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.